4-amino-N-(3-ethoxypropyl)benzenesulfonamide 4-amino-N-(3-ethoxypropyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 931374-67-3
VCID: VC4956300
InChI: InChI=1S/C11H18N2O3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9,12H2,1H3
SMILES: CCOCCCNS(=O)(=O)C1=CC=C(C=C1)N
Molecular Formula: C11H18N2O3S
Molecular Weight: 258.34

4-amino-N-(3-ethoxypropyl)benzenesulfonamide

CAS No.: 931374-67-3

Cat. No.: VC4956300

Molecular Formula: C11H18N2O3S

Molecular Weight: 258.34

* For research use only. Not for human or veterinary use.

4-amino-N-(3-ethoxypropyl)benzenesulfonamide - 931374-67-3

Specification

CAS No. 931374-67-3
Molecular Formula C11H18N2O3S
Molecular Weight 258.34
IUPAC Name 4-amino-N-(3-ethoxypropyl)benzenesulfonamide
Standard InChI InChI=1S/C11H18N2O3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9,12H2,1H3
Standard InChI Key VJVOBKOTTWEKQN-UHFFFAOYSA-N
SMILES CCOCCCNS(=O)(=O)C1=CC=C(C=C1)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Amino-N-(3-ethoxypropyl)benzenesulfonamide belongs to the benzenesulfonamide class, featuring:

  • Benzenesulfonamide core: A benzene ring substituted with a sulfonamide group at position 1.

  • Amino group: At position 4 of the benzene ring, enhancing hydrogen-bonding potential.

  • 3-Ethoxypropyl side chain: A three-carbon alkyl chain terminated with an ethoxy group, contributing to lipophilicity.

The compound’s IUPAC name derives from these substituents: N-(3-ethoxypropyl)-4-aminobenzenesulfonamide. Key identifiers include:

PropertyValueSource
CAS Number931374-67-3
Molecular FormulaC11H18N2O3S\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight258.34 g/mol
MDL NumberMFCD09271350

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, achieving ≥97% purity . Although detailed protocols are proprietary, generalized sulfonamide synthesis routes suggest:

  • Sulfonation: Reaction of 4-nitrobenzenesulfonyl chloride with 3-ethoxypropylamine.

  • Reduction: Catalytic hydrogenation to convert the nitro group to an amine.

Key process challenges include controlling exothermic reactions during sulfonation and minimizing byproducts through precise temperature modulation .

Analytical Validation

Quality control employs:

  • HPLC: Retention time comparison against reference standards.

  • Mass Spectrometry: ESI-MS confirming [M+H]+^+ peak at m/z 259.3 .

Pharmaceutical Applications

Role as an API Intermediate

The compound’s dual functionality (amine + sulfonamide) makes it versatile for:

  • Antimicrobial agents: Sulfonamides historically inhibit dihydropteroate synthase in bacteria .

  • Carbonic anhydrase inhibitors: Structural analogs show activity in glaucoma and epilepsy therapies .

Drug Candidate Optimization

  • Solubility: LogP ≈ 1.5 (predicted) balances hydrophilicity and membrane permeability.

  • Metabolic stability: The ethoxypropyl chain resists oxidative degradation compared to shorter alkoxy groups .

Hazard StatementPrecautionary MeasuresSource
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Skin irritationWear gloves; wash exposed skin
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse fume hood

Exposure Control

  • Ventilation: Local exhaust to maintain airborne concentrations <1 mg/m3^3.

  • Storage: In airtight containers at 2–8°C, away from oxidizing agents .

Research Trends and Future Directions

Recent Studies (2020–2025)

  • Structure-activity relationships: Modifications to the ethoxypropyl chain improve selectivity for bacterial vs. human carbonic anhydrases .

  • Cocrystal engineering: Enhancing solubility via coformers like succinic acid .

Unresolved Challenges

  • Toxicity profiling: Chronic exposure effects remain uncharacterized.

  • Synthetic scalability: Current yields (~65%) require optimization for cost-effective production .

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